molecular formula C13H14N2O3 B12349160 ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate

ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate

Cat. No.: B12349160
M. Wt: 246.26 g/mol
InChI Key: DNRSRRSQKGHAHY-UHFFFAOYSA-N
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Description

Ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure features a quinoxaline core with ethyl ester, methyl, and keto functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinoxaline ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dione, hydroxyquinoxaline, and various substituted quinoxaline derivatives .

Scientific Research Applications

Ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives with potential biological activities.

    Biology: The compound exhibits antimicrobial, antiviral, and anticancer properties, making it a valuable molecule for drug discovery and development.

    Medicine: Quinoxaline derivatives are used in the development of pharmaceuticals for treating infections, cancer, and neurological disorders.

    Industry: The compound is used in the synthesis of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and disrupt cellular processes. Its antimicrobial activity is attributed to its ability to inhibit bacterial and fungal enzymes, while its anticancer properties are linked to its ability to induce apoptosis and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline-2,3-dione: A closely related compound with similar biological activities.

    6,7-Dimethylquinoxaline: Lacks the ester and keto functional groups but shares the quinoxaline core.

    Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate: Another derivative with additional methyl groups.

Uniqueness

Ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester and keto groups allows for diverse chemical modifications and enhances its potential as a pharmacophore in drug design .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 6,7-dimethyl-3-oxo-2H-quinoxaline-2-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-4-18-13(17)11-12(16)15-10-6-8(3)7(2)5-9(10)14-11/h5-6,11H,4H2,1-3H3

InChI Key

DNRSRRSQKGHAHY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N=C2C=C(C(=CC2=N1)C)C

Origin of Product

United States

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